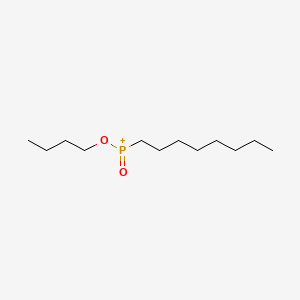
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound features two piperidine rings, each substituted with acetyl groups, and a central propanedioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride to form the acetylated piperidine intermediate. This intermediate is then reacted with propanedioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include the modulation of oxidative stress and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is unique due to its dual piperidine structure with acetyl groups, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
63941-33-3 |
|---|---|
Molekularformel |
C25H42N2O6 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate |
InChI |
InChI=1S/C25H42N2O6/c1-16(28)26-22(3,4)12-18(13-23(26,5)6)32-20(30)11-21(31)33-19-14-24(7,8)27(17(2)29)25(9,10)15-19/h18-19H,11-15H2,1-10H3 |
InChI-Schlüssel |
UKFAPBKKFUVCEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


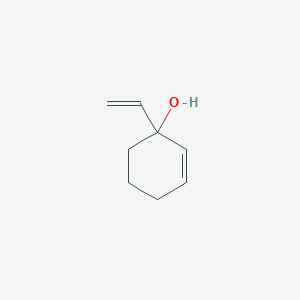
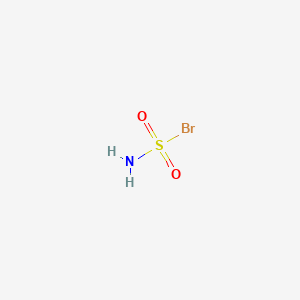
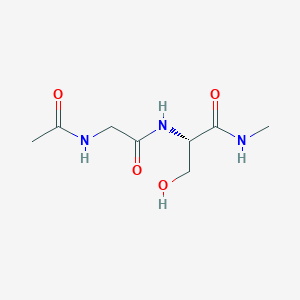
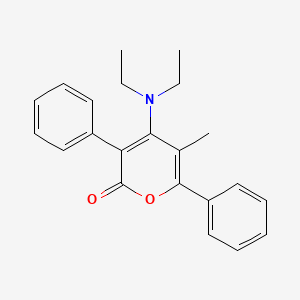
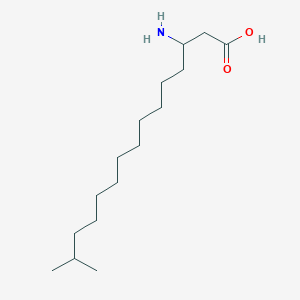
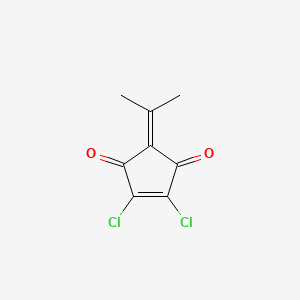
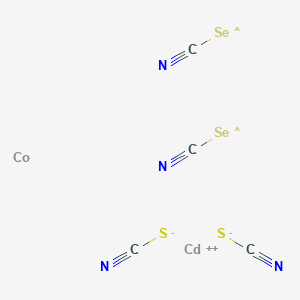
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
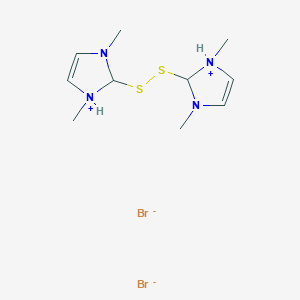
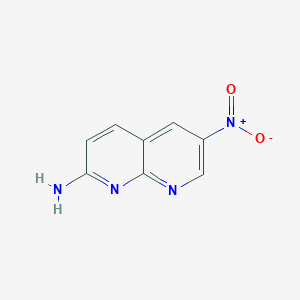
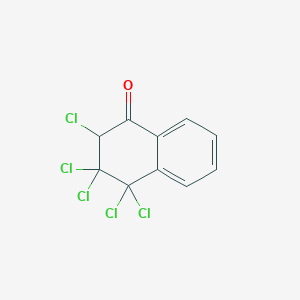
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
